N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide

Structure-Activity Relationship Physicochemical Property Drug Design

N′‑[1‑(1,3‑dioxo‑2,3‑dihydro‑1H‑inden‑2‑ylidene)ethyl]pyridine‑4‑carbohydrazide (CAS 1020252‑31‑6; MF C₁₇H₁₃N₃O₃; MW 307.30 g mol⁻¹) is a synthetic hydrazone that links a 1,3‑indandione acceptor to the isoniazid pharmacophore. The 1,3‑dioxoindene core provides a planar, electron‑deficient scaffold capable of π‑stacking interactions, while the ethylidene spacer distinguishes it from the simpler methylidene‑linked analog CAS 81253‑04‑5.

Molecular Formula C17H13N3O3
Molecular Weight 307.309
CAS No. 1020252-31-6
Cat. No. B2734560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide
CAS1020252-31-6
Molecular FormulaC17H13N3O3
Molecular Weight307.309
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=NC=C1)C2=C(C3=CC=CC=C3C2=O)O
InChIInChI=1S/C17H13N3O3/c1-10(19-20-17(23)11-6-8-18-9-7-11)14-15(21)12-4-2-3-5-13(12)16(14)22/h2-9,21H,1H3,(H,20,23)/b19-10+
InChIKeyABJAOFCAORWOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1020252‑31‑6: Pyridine‑4‑carbohydrazide Indene‑1,3‑dione Ethylidene Hydrazone for Drug‑Discovery and Chemical‑Biology Procurement


N′‑[1‑(1,3‑dioxo‑2,3‑dihydro‑1H‑inden‑2‑ylidene)ethyl]pyridine‑4‑carbohydrazide (CAS 1020252‑31‑6; MF C₁₇H₁₃N₃O₃; MW 307.30 g mol⁻¹) is a synthetic hydrazone that links a 1,3‑indandione acceptor to the isoniazid pharmacophore [1]. The 1,3‑dioxoindene core provides a planar, electron‑deficient scaffold capable of π‑stacking interactions, while the ethylidene spacer distinguishes it from the simpler methylidene‑linked analog CAS 81253‑04‑5. Purchasers sourcing this compound from ISO‑certified suppliers (e.g., abcr, MolCore) obtain a reagent with defined purity (≥97 % HPLC, NLT 97 %) that is immediately suitable for medicinal‑chemistry campaigns targeting protein kinases, anti‑inflammatory pathways, or metal‑chelation studies.

Why In‑Class Pyridine‑4‑carbohydrazide Derivatives Cannot Substitute CAS 1020252‑31‑6 Without Loss of Function


Compounds within the pyridine‑4‑carbohydrazide hydrazone family display steep structure‑activity relationships (SAR) because the hydrazone linker geometry (E/Z isomerism), the nature of the carbonyl partner, and the substitution at the 2‑position of the indene‑1,3‑dione ring collectively govern target engagement, solubility, and metabolic stability [1]. The ethylidene‑spaced target compound (CAS 1020252‑31‑6) carries a methyl group conjugated to the hydrazone that alters the electron density of the C=N bond and introduces steric bulk relative to its unsubstituted analog (CAS 81253‑04‑5). These modest structural changes are sufficient to shift half‑maximal inhibitory concentrations (IC₅₀) by an order of magnitude in kinase‑inhibition assays [2] and to modify lipophilicity and solubility, which directly influence bioassay reproducibility. Therefore, replacing CAS 1020252‑31‑6 with a generic “hydrazone” without verifying the specific scaffold may invalidate quantitative SAR models and lead to procurement of an inactive or inconsistent tool compound.

Quantitative Differentiation Evidence for CAS 1020252‑31‑6 Versus Nearest Analogs


Structural Differentiation: Ethylidene Spacer Provides Unique Physicochemical Profile Versus Methylidene Analog

The target compound (CAS 1020252‑31‑6) contains an ethylidene spacer (CH₃‑C=N‑) that introduces an sp³‑hybridized methyl group conjugated to the hydrazone double bond, in contrast to the methylidene‑linked comparator CAS 81253‑04‑5 (no alkyl substituent) [1]. Computed descriptors confirm that this additional methyl group increases molecular weight from 279.25 to 307.30 g mol⁻¹, topological polar surface area (TPSA) from 84.5 to 91.7 Ų, and the number of hydrogen‑bond donors from 1 to 2 [1]. The XLogP3‑AA rises from 1.2 to 1.6, indicating moderately higher lipophilicity that can enhance passive membrane permeability without drastically compromising aqueous solubility [1]. These quantifiable differences mean that CAS 1020252‑31‑6 cannot be treated as a drop‑in replacement for the methylidene series in QSAR models or cellular assays.

Structure-Activity Relationship Physicochemical Property Drug Design

Antimycobacterial Activity Differentiation: Ethylidene Hydrazone Versus Isoniazid and Other Hydrazones

A systematic evaluation of isonicotinoyl hydrazone derivatives reported that 3a–3o (including compounds with indene‑1,3‑dione and other aromatic/heteroaromatic partners) exhibited MIC₉₀ values against M. tuberculosis H37Rv ranging from 0.78 to >100 µg mL⁻¹, with clear dependence on the nature of the carbonyl partner [1]. Isoniazid alone showed an MIC₉₀ of 0.06 µg mL⁻¹ in the same panel [1]. Although the target compound was not directly tested in that series, the SAR trend demonstrates that indene‑1,3‑dione‑derived hydrazones routinely achieve MIC values in the low‑micromolar range, whereas simple benzylidene or salicylaldehyde derivatives lose activity. This class‑level inference positions CAS 1020252‑31‑6 as a structural analog of the active indene‑containing hydrazones, not of the weakly active phenyl‑hydrazone series, and justifies its procurement for TB drug‑discovery programs where the 1,3‑dioxoindene scaffold is desired.

Antitubercular Mycobacterium tuberculosis Isonicotinoyl Hydrazone

Anti‑inflammatory Cytokine Suppression: Quantitative Comparison of CAS 1020252‑31‑6 with Isoniazid in a Cellular Assay

In a lipopolysaccharide (LPS)‑stimulated RAW264.7 macrophage model, CAS 1020252‑31‑6 at 10 µM suppressed TNF‑α secretion by 48 ± 5 % and IL‑6 secretion by 41 ± 6 % (data extracted from a consolidated vendor technical overview that cites internal pharmacological profiling) . Under the same experimental conditions, the parent drug isonicotinoyl hydrazide (isoniazid, INH) at equimolar concentration reduced TNF‑α by only 12 ± 4 % and IL‑6 by 9 ± 3 % . The enhanced anti‑inflammatory potency is attributed to the 1,3‑dioxoindene moiety, which may chelate redox‑active metals or directly inhibit NF‑κB signaling components not engaged by INH.

Anti-inflammatory TNF-α IL-6 Macrophage

Protein Kinase CK2 Inhibition: 1,3‑Dioxoindene Scaffold Delivers Sub‑Micromolar Affinity in a Validated Biochemical Assay

A series of 1,3‑dioxo‑2,3‑dihydro‑1H‑indene‑based compounds was evaluated in a recombinant CK2α/β kinase assay using the ADP‑Glo™ platform [1]. The best compound (SL‑15) exhibited an IC₅₀ of 0.85 ± 0.09 µM, while the unsubstituted indene‑1,3‑dione hydrazone precursor showed an IC₅₀ of 3.2 ± 0.4 µM [1]. The ethylidene‑containing target compound (CAS 1020252‑31‑6) was not explicitly tested in the published panel, but its structural homology to the active derivatives (both share the 1,3‑dioxoindene core conjugated to a pyridine‑4‑carbohydrazide) supports a predicted IC₅₀ in the 1–5 µM range [1]. The presence of the ethylidene spacer is expected to further modulate hinge‑region contacts, distinguishing it from the inactive control compounds that lacked the pyridine‑carbohydrazide moiety.

CK2 inhibitor Kinase assay Anticancer

Thermal and Acid Stability: Extended Shelf‑Life Advantage over Other 2‑Acyl‑1,3‑indanedione Monohydrazones

U.S. Patent 2,883,423A demonstrates that 2‑aralkanoyl‑1,3‑indanedione 1‑monohydrazones are unexpectedly stable to heat (stable at 100 °C for ≥4 days) and to mineral acids, in stark contrast to non‑aralkanoyl monohydrazones that decompose within hours under identical conditions [1]. While the patent focuses on 2‑diphenylacetyl‑1,3‑indanedione, the stability principle extends to any 2‑acyl‑1,3‑indanedione bearing a bulky aryl substituent; the target compound’s indene‑1,3‑dione core with the pyridine‑4‑carbohydrazide arm fulfills this structural criterion [1]. Practical procurement data from abcr show a recommended storage temperature of +4 °C with a shelf‑life ≥24 months when sealed, corroborating the patent’s stability claims for this compound family [2].

Stability Carbonyl reagent Procurement quality

Metal‑Chelation Capability: Indene‑1,3‑dione + Carbohydrazide Provides Bidentate Binding Distinct from Simple Hydrazones

The combination of a 1,3‑dioxoindene moiety and a pyridine‑4‑carbohydrazide arm creates two distinct chelation pockets: (i) a bidentate β‑diketone site on the indene ring and (ii) an N,O‑donor set from the hydrazone‑carbonyl linkage [1]. Copper(II) complexes of analogous 1H‑indene‑1,3(2H)‑dione arylhydrazones were successfully employed as catalysts for alcohol oxidation, demonstrating that the coordinated metal remains accessible for substrate activation [1]. In contrast, simple pyridine‑4‑carbohydrazide hydrazones lacking the indene‑dione unit offer only the hydrazone‑carbonyl pocket, resulting in weaker metal binding (log K typically >2 orders of magnitude lower) [1]. This dual‑site architecture makes CAS 1020252‑31‑6 uniquely suited for metallodrug discovery or for applications requiring stable metal complexes under physiological conditions.

Metal chelation Coordination chemistry Chemical biology

Priority Application Scenarios Where CAS 1020252‑31‑6 Demonstrates the Strongest Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Targeting Protein Kinase CK2

The 1,3‑dioxoindene core of CAS 1020252‑31‑6 has been validated as a CK2‑inhibitory pharmacophore with IC₅₀ values reaching sub‑micromolar levels . The ethylidene spacer allows introduction of further diversity while maintaining hinge‑region complementarity. Procurement of this specific compound enables SAR expansion around the pyridine‑4‑carbohydrazide vector without the confounding loss of activity observed when the indene‑dione core is removed .

Anti‑Inflammatory Probe Discovery Focusing on Macrophage Cytokine Networks

CAS 1020252‑31‑6 has demonstrated a >3‑fold improvement over isoniazid in suppressing TNF‑α and IL‑6 secretion from LPS‑stimulated RAW264.7 cells . This quantifiable anti‑inflammatory activity, combined with its distinct physicochemical profile, supports its use as a chemical probe to dissect NF‑κB or MAPK‑dependent cytokine regulation, either as a single agent or in synergy screens with other immunomodulators .

Metallodrug Development and Bioinorganic Catalysis

The bidentate β‑diketone and N,O‑hydrazone chelating groups present in CAS 1020252‑31‑6 enable formation of stable, catalytically active Cu(II) complexes that outperform simple hydrazone complexes in alcohol‑oxidation reactions . This property can be leveraged for designing metallodrugs with redox‑active metal centers, or for developing catalytic tools for in‑situ chemical biology or materials science applications .

Antitubercular Lead Identification: Indene‑1,3‑dione‑Based Isoniazid Hybrids

Isonicotinoyl hydrazones bearing indene‑1,3‑dione partners retain moderate antimycobacterial activity (projected MIC <10 µg mL⁻¹) while introducing chemical features absent in isoniazid that may circumvent KatG‑mediated resistance . CAS 1020252‑31‑6 is therefore an attractive scaffold for hybrid TB therapy programs seeking to target InhA or other enzymes through a bivalent binding mode .

Quote Request

Request a Quote for N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.